2-(2,2-difluorocyclohexyl)ethan-1-amine

Medicinal Chemistry Lipophilicity Structure-Property Relationship

2-(2,2-difluorocyclohexyl)ethan-1-amine is a fluorinated cyclohexylamine building block with the molecular formula C8H15F2N and a molecular weight of 163.21 g/mol. The compound features a gem-difluoromethylene group at the 2-position of the cyclohexane ring, connected via an ethylene linker to a primary amine.

Molecular Formula C8H15F2N
Molecular Weight 163.212
CAS No. 1545252-98-9
Cat. No. B2669173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-difluorocyclohexyl)ethan-1-amine
CAS1545252-98-9
Molecular FormulaC8H15F2N
Molecular Weight163.212
Structural Identifiers
SMILESC1CCC(C(C1)CCN)(F)F
InChIInChI=1S/C8H15F2N/c9-8(10)5-2-1-3-7(8)4-6-11/h7H,1-6,11H2
InChIKeyXSJFAGPYVJQOFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,2-difluorocyclohexyl)ethan-1-amine (CAS 1545252-98-9): Technical Baseline for Procurement and Research Selection


2-(2,2-difluorocyclohexyl)ethan-1-amine is a fluorinated cyclohexylamine building block with the molecular formula C8H15F2N and a molecular weight of 163.21 g/mol . The compound features a gem-difluoromethylene group at the 2-position of the cyclohexane ring, connected via an ethylene linker to a primary amine . This structural motif positions it as a versatile intermediate in medicinal chemistry for the synthesis of biologically active molecules and fluorinated polymers .

Why 2-(2,2-difluorocyclohexyl)ethan-1-amine Cannot Be Interchanged with Other Fluorinated Cyclohexylamines


The precise position of gem-difluoro substitution on the cyclohexane ring and the length of the amine linker are critical determinants of a compound's chemical reactivity, physicochemical properties, and biological activity . Substituting 2-(2,2-difluorocyclohexyl)ethan-1-amine with a regioisomer like the 4,4-difluoro analog (CAS 1054314-53-2) or a structural variant with a shorter linker like (2,2-difluorocyclohexyl)methanamine (CAS 1461715-53-6) introduces distinct electronic, steric, and conformational changes. These alterations can fundamentally impact molecular recognition at biological targets, metabolic stability, and the outcome of chemical transformations, making generic substitution invalid for precise research applications .

Quantitative Evidence Guide for 2-(2,2-difluorocyclohexyl)ethan-1-amine Differentiation


Regioisomeric Differentiation: 2,2- vs. 4,4-Difluoro Substitution Impacts Predicted Lipophilicity

The predicted partition coefficient (LogP) for 2-(2,2-difluorocyclohexyl)ethan-1-amine is 2.16 , whereas the 4,4-difluoro regioisomer (CAS 1054314-53-2) has a predicted LogP of 2.86 . The difference of 0.70 LogP units indicates that the 2,2-isomer is considerably less lipophilic. In medicinal chemistry, a lower LogP can translate to improved aqueous solubility and a distinct in vivo distribution profile, a critical factor in drug design.

Medicinal Chemistry Lipophilicity Structure-Property Relationship

Linker Length Impacts Molecular Flexibility and Available Rotatable Bonds

2-(2,2-difluorocyclohexyl)ethan-1-amine, with its ethylene linker, possesses 2 rotatable bonds . In contrast, the closely related (2,2-difluorocyclohexyl)methanamine (CAS 1461715-53-6), which has a methylene linker, is predicted to have only 1 rotatable bond (the amine-to-ring bond) . The additional rotatable bond in the target compound provides greater conformational freedom, which can influence binding entropy and the ability to adopt optimal geometries for target engagement.

Conformational Analysis Molecular Design SAR

Distinct Physical Properties: Boiling Point Comparison with Regioisomer

The predicted boiling point of 2-(2,2-difluorocyclohexyl)ethan-1-amine is 192.6 ± 10.0 °C at 760 mmHg . Its 3,3-difluoro regioisomer (CAS 1546282-45-4) shares an identical predicted boiling point range of 192.6 ± 10.0 °C at 760 mmHg . This parity suggests that while the position of fluorine substitution impacts other properties, it does not substantially alter the boiling point, a factor relevant for purification and handling. The differentiation lies in the specific molecular geometry and dipole moment, which are not reflected in this metric.

Physicochemical Properties Purification Formulation

Optimal Research and Industrial Applications for 2-(2,2-difluorocyclohexyl)ethan-1-amine Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Drug Candidate Lipophilicity

The significantly lower predicted LogP (2.16) of 2-(2,2-difluorocyclohexyl)ethan-1-amine compared to its 4,4-difluoro regioisomer (LogP 2.86) makes it the preferred intermediate when a less lipophilic building block is required to improve a drug candidate's aqueous solubility and modulate its distribution profile . This is a direct, quantifiable advantage in lead optimization.

Medicinal Chemistry: Probing Conformational Effects in SAR

The compound's two rotatable bonds offer greater conformational flexibility than the more rigid (2,2-difluorocyclohexyl)methanamine, which has only one . This makes 2-(2,2-difluorocyclohexyl)ethan-1-amine a valuable tool for exploring how subtle changes in linker length and flexibility affect binding entropy and potency in structure-activity relationship (SAR) studies.

Synthetic Chemistry: Exploring Steric and Electronic Effects of gem-Difluoro Groups

As a building block, the specific 2,2-gem-difluoro substitution pattern creates a unique local electronic environment and steric profile . This distinguishes it from regioisomers and non-fluorinated analogs, enabling the synthesis of novel chemical space for exploring properties like metabolic stability and target engagement in drug discovery programs.

Analytical Method Development: Developing Specific Assays for Regioisomeric Resolution

Given that this compound and its regioisomers share identical molecular weights and similar boiling points , it serves as an excellent challenge for developing and validating high-resolution analytical methods (e.g., chiral or reverse-phase HPLC, GC-MS) capable of distinguishing between closely related fluorinated amines. This is essential for quality control in a research setting.

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